molecular formula C24H21N3O4S B4994565 5-Acetyl-6-methyl-2-[2-(4-methylphenyl)-2-oxoethyl]sulfanyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carbonitrile

5-Acetyl-6-methyl-2-[2-(4-methylphenyl)-2-oxoethyl]sulfanyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carbonitrile

Cat. No.: B4994565
M. Wt: 447.5 g/mol
InChI Key: AVPUPHBEYRWTMS-UHFFFAOYSA-N
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Description

5-Acetyl-6-methyl-2-[2-(4-methylphenyl)-2-oxoethyl]sulfanyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carbonitrile is a complex organic compound that belongs to the class of dihydropyridines This compound is characterized by its unique structure, which includes multiple functional groups such as acetyl, methyl, sulfanyl, nitrophenyl, and carbonitrile

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Acetyl-6-methyl-2-[2-(4-methylphenyl)-2-oxoethyl]sulfanyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carbonitrile can be achieved through a multi-step process involving the condensation of appropriate starting materials. One common method involves the Biginelli reaction, which is a multi-component reaction that combines an aldehyde, a β-dicarbonyl compound, and urea or thiourea in the presence of a catalyst such as calcium chloride in refluxing ethanol . The reaction conditions typically involve heating the mixture to facilitate the formation of the dihydropyridine ring system.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography. The scalability of the synthesis process is crucial for industrial applications, and efforts are made to minimize waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

5-Acetyl-6-methyl-2-[2-(4-methylphenyl)-2-oxoethyl]sulfanyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitrophenyl group can be reduced to an amino group under suitable conditions.

    Substitution: The acetyl and carbonitrile groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.

    Reduction: Catalytic hydrogenation or metal hydrides such as sodium borohydride can be employed for reduction.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted dihydropyridine derivatives.

Scientific Research Applications

5-Acetyl-6-methyl-2-[2-(4-methylphenyl)-2-oxoethyl]sulfanyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Acetyl-6-methyl-2-[2-(4-methylphenyl)-2-oxoethyl]sulfanyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound’s diverse functional groups allow it to bind to various enzymes and receptors, modulating their activity. For example, the dihydropyridine ring system is known to interact with calcium channels, potentially influencing calcium ion transport and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Acetyl-6-methyl-2-[2-(4-methylphenyl)-2-oxoethyl]sulfanyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carbonitrile is unique due to its combination of functional groups, which confer a wide range of chemical reactivity and potential applications. Its structure allows for diverse modifications, making it a versatile compound in synthetic chemistry and drug development.

Properties

IUPAC Name

5-acetyl-6-methyl-2-[2-(4-methylphenyl)-2-oxoethyl]sulfanyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O4S/c1-14-7-9-17(10-8-14)21(29)13-32-24-20(12-25)23(22(16(3)28)15(2)26-24)18-5-4-6-19(11-18)27(30)31/h4-11,23,26H,13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVPUPHBEYRWTMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)CSC2=C(C(C(=C(N2)C)C(=O)C)C3=CC(=CC=C3)[N+](=O)[O-])C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80386410
Record name AC1MEWKP
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80386410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5691-21-4
Record name AC1MEWKP
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80386410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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